N-(2,3-Difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and a carboxamide functional group. The incorporation of fluorine atoms into the phenyl ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the 2,3-difluorophenyl group and the carboxamide functionality. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, including the concentration of reactants, reaction time, and purification techniques, is crucial for achieving consistent quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazoline core or the carboxamide group, leading to the formation of reduced analogs.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives.
Scientific Research Applications
N-(2,3-Difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent, due to its ability to inhibit specific molecular targets.
Industry: The compound is utilized in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(2,3-Difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. For instance, the compound may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but has a different core structure.
N-(2,3-Difluorophenyl)-4-quinazolinone: Similar quinazoline core but with different functional groups.
Uniqueness
N-(2,3-Difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its specific combination of the quinazoline core, difluorophenyl group, and carboxamide functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-(2,3-difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O/c16-10-5-3-7-12(13(10)17)20-15(21)14-9-4-1-2-6-11(9)18-8-19-14/h3,5,7-8H,1-2,4,6H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREQMKRRQWFLLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=C(C(=CC=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.